molecular formula C21H25NO3 B2984807 N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide CAS No. 1421459-95-1

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide

Cat. No.: B2984807
CAS No.: 1421459-95-1
M. Wt: 339.435
InChI Key: UCZFPAIRZIOTHK-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide (CAS Number: 1421459-95-1) is a chemical compound with a molecular formula of C21H25NO3 and a molecular weight of 339.4 g/mol . This compound features a cyclopentyl core substituted with hydroxy and hydroxymethyl groups, linked to a 3,3-diphenylpropanamide moiety. Compounds with similar benzamide and propanamide structures are frequently investigated in medicinal chemistry for their diverse biological properties, which can include antiviral, anticancer, anti-inflammatory, and anti-oxidant activities . The presence of multiple functional groups, such as the hydroxymethyl group on the cyclopentyl ring, can influence the compound's physicochemical properties and its potential interactions in biological systems, making it a valuable intermediate or target molecule for pharmaceutical research and development . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c23-14-17-11-18(12-20(17)24)22-21(25)13-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-20,23-24H,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZFPAIRZIOTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide typically involves the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopentylamine with 3,3-diphenylpropanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and automated systems to control temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator of certain biological processes, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups, which influence molecular weight, lipophilicity (logP), and solubility. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3* Key Substituents
Target Compound C22H25NO3 351.44 ~4.5 Cyclopentyl with hydroxyl, hydroxymethyl
N-(benzothiazole-2-yl)-3,3-diphenylpropanamide C22H18N2OS 358.45 ~5.0 Benzothiazole ring
N-[4-(1H-benzimidazol-2-yl)phenyl]-...propanamide C28H23N3O 417.50 5.8 Benzimidazole-phenyl group
N-(2-hydroxy-4-methylphenyl)-...propanamide C22H21NO2 331.41 ~4.0 Phenolic hydroxyl, methyl

*XLogP3 values estimated based on structural analogs.

Key Observations :

  • Molecular Weight : The benzimidazole analog (417.5 g/mol) exceeds the target compound’s weight (351.44 g/mol), which may impact bioavailability and membrane permeability .
  • Substituent Effects : The benzothiazole and benzimidazole derivatives feature heteroaromatic rings, enabling π-π stacking in biological targets, whereas the target compound’s hydroxyl groups may enhance hydrogen-bonding interactions .

Pharmacological and Biochemical Relevance

Enzyme Inhibition Potential
  • Butyrylcholinesterase Interaction: A structurally related compound, N-[(2S)-3-[(cyclohexylmethyl)amino]-2-hydroxypropyl]-3,3-diphenylpropanamide, co-crystallizes with human butyrylcholinesterase, suggesting diphenylpropanamides may inhibit cholinesterases. The target compound’s cyclopentyl group could similarly engage in hydrophobic interactions within enzyme active sites .
  • Selectivity : Compared to benzothiazole derivatives (e.g., N-(benzothiazole-2-yl)-3,3-diphenylpropanamide), the target compound’s polar substituents might reduce off-target effects by avoiding excessive aromaticity-driven binding .

Structure-Activity Relationship (SAR) Trends

  • Aromatic vs. Aliphatic Substituents : Benzothiazole and benzimidazole derivatives exhibit stronger aromatic interactions but higher logP, whereas the cyclopentyl group balances hydrophilicity and conformational rigidity .

Biological Activity

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide, also known by its PubChem CID 97039963, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C21H25NO3
  • Molecular Weight : 339.4 g/mol
  • Hydrogen Bond Donor Count : 3
  • Hydrogen Bond Acceptor Count : 3
  • Rotatable Bond Count : 6
  • Topological Polar Surface Area : 69.6 Ų

These properties suggest a moderate level of lipophilicity and the potential for significant interactions with biological macromolecules.

The compound acts primarily as a modulator of protein kinase pathways, particularly targeting the spleen tyrosine kinase (Syk). Syk plays a crucial role in the signaling processes of various immune cells, including B-cells and macrophages. Inhibition of Syk can lead to decreased inflammatory responses and modulation of immune functions, making this compound a candidate for treating autoimmune diseases and inflammatory conditions .

Antiinflammatory Effects

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways .

Anticancer Properties

In addition to its anti-inflammatory effects, this compound has shown promise in cancer research. Studies have reported that it induces apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was observed in breast cancer and leukemia models, suggesting its utility in cancer therapeutics .

Case Studies

  • Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects of this compound.
    • Methodology : Macrophages were treated with the compound before exposure to lipopolysaccharides (LPS).
    • Findings : A significant reduction in TNF-alpha production was noted compared to control groups.
  • Cancer Cell Line Study :
    • Objective : To assess the cytotoxic effects on breast cancer cells.
    • Methodology : MCF-7 cell lines were treated with varying concentrations of the compound.
    • Findings : The compound exhibited dose-dependent inhibition of cell viability and induced apoptosis markers within 24 hours of treatment.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
Anticancer (Breast Cancer)Induced apoptosis in MCF-7 cells
Immune ModulationInhibited Syk signaling

Future Directions

The continued exploration of this compound in clinical settings is warranted given its promising results in preclinical studies. Further investigations are needed to elucidate its pharmacokinetics, optimal dosing regimens, and potential side effects.

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